[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
Description
[1-(1H-Pyrazol-1-yl)cyclopropyl]methanol (C₇H₁₀N₂O) is a cyclopropane-containing compound featuring a pyrazole ring linked to a hydroxymethyl group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-pyrazol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-5,10H,2-3,6H2 |
InChI Key |
JIKPZBSPTHCKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for [1-(1H-pyrazol-1-yl)cyclopropyl]methanol are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques can be envisioned for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol is a compound with a pyrazole ring and a cyclopropyl group, which has shown promise in various scientific research applications. Studies have explored its pharmacological profile, demonstrating its potential in antimicrobial, anti-inflammatory, and anticancer activities. Molecular docking analyses suggest that it can act as an enzyme inhibitor.
Scientific Research Applications
Antimicrobial Efficacy
- [1-(1H-pyrazol-1-yl)cyclopropyl]methanol has demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range.
Inhibition of Inflammatory Pathways
- Research using cell line assays indicates that [1-(1H-pyrazol-1-yl)cyclopropyl]methanol can reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Molecular Docking Studies
- Molecular docking analyses suggest that [1-(1H-pyrazol-1-yl)cyclopropyl]methanol has a high binding affinity for enzymes involved in metabolic pathways, indicating its potential as an enzyme inhibitor.
Synthesis of Pyrazole Derivatives
Various methods exist for synthesizing pyrazole derivatives, which may be relevant to creating and studying [1-(1H-pyrazol-1-yl)cyclopropyl]methanol:
- Regioselective Synthesis: A method for synthesizing 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds involves the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents .
- One-Pot Synthesis: 3,5-substituted pyrazoles can be prepared in one pot by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
- Cyclocondensation Reaction: 1,3,4,5-Substituted pyrazoles can be synthesized via a cyclocondensation reaction of arylhydrazine and carbonyl derivatives generated in situ from a ketone and diethyl oxalate .
- From Chalcones and Arylhydrazines: 1,3,5-triarylpyrazoles can be obtained through a one-pot addition–cyclocondensation between chalcones and arylhydrazines, followed by oxidative aromatization .
Related Pyrazole Compounds
Other pyrazole derivatives have shown pharmacological importance and are used as key structures in drug development :
- MK-8189: A potent and selective PDE10A inhibitor currently in Phase 2b clinical development for schizophrenia treatment . It incorporates a naphthyridine core, modified from a pyrazole, to improve potency and solubility .
- Fungicides: Certain 1-[2-[3,5-substituted-1h-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile and -carbothiamide derivatives are used as intermediates in the preparation of fungicides for crop protection .
- Pyrazolyl Pyrrolo[2,3-d]pyrimidines: Chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines have related synthetic processes .
- 2-(3-Alkoxy-1H-pyrazol-1-yl)azines: These compounds have demonstrated improved inhibition of virus replication .
Data Tables
Table 1: Biological Activities of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |
| Anticancer | Inhibited cancer cell proliferation |
Table 2: Molecular Docking Results for [1-(1H-pyrazol-1-yl)cyclopropyl]methanol
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| 1-PCCA | Enzyme A | -6.5 |
| Enzyme B | -6.2 | |
| Enzyme C | -6.0 |
Chemical Reactions
[1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes several chemical reactions:
- Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
- Reagent: Potassium permanganate in an acidic medium.
- Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
- Reagent: Lithium aluminum hydride in anhydrous ether.
- Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents such as halogenating agents or alkyl halides.
- Reagent: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Case Studies
- Antimicrobial Efficacy: A study showed that 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (1-PCCA) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range.
- Inhibition of Inflammatory Pathways: Research involving cell line assays showed that treatment with 1-PCCA resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in inflammatory conditions.
- Molecular Docking Studies: Molecular docking analyses revealed that 1-PCCA has a high binding affinity for several enzymes involved in metabolic pathways, suggesting its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares [1-(1H-pyrazol-1-yl)cyclopropyl]methanol with four analogous compounds:
Key Differentiators
Cyclopropane vs. Cyclopentane/Cyclopropane Derivatives: The cyclopropane in [1-(1H-pyrazol-1-yl)cyclopropyl]methanol enhances rigidity compared to the cyclopentane in {1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol, which may reduce conformational flexibility in drug-receptor interactions . MK-5046’s trifluoromethylcyclopropane increases lipophilicity and metabolic stability, critical for its pharmacokinetic profile .
Pharmacological Relevance :
Physicochemical Properties
- Solubility: The hydroxymethyl group in [1-(1H-pyrazol-1-yl)cyclopropyl]methanol improves aqueous solubility compared to non-hydroxylated analogs like MK-5046, which relies on trifluoromethyl groups for membrane permeability .
- Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, whereas MK-5046’s trifluoromethylcyclopropane exhibits greater chemical inertness .
Biological Activity
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by a cyclopropyl group attached to a pyrazole moiety, which contributes to its unique biological profile. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.
The biological activity of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of these molecular targets, leading to various pharmacological effects:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against several pathogens, potentially making it useful in treating infections .
Antimicrobial Activity
Research indicates that [1-(1H-pyrazol-1-yl)cyclopropyl]methanol shows significant antibacterial and antifungal activities. For instance:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Fungal Activity : It has also been tested against various phytopathogenic fungi, showing promising antifungal effects .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was highlighted in studies where it significantly reduced NO levels in activated macrophages, indicating its role as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial properties of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol against five different bacterial strains.
- Results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In vitro experiments showed that treatment with [1-(1H-pyrazol-1-yl)cyclopropyl]methanol led to a marked decrease in cytokine production in LPS-stimulated macrophages.
- These findings support further investigation into its use for inflammatory conditions such as arthritis or colitis.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
